Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione
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Overview
Description
Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione: is a heterocyclic compound with the molecular formula C8H12N2O2 It is characterized by a fused ring system consisting of a pyrrolo and diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by cyclization to form the desired diazepine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can introduce different substituents onto the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products .
Medicine: In medicinal chemistry, octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
- Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione
- Octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-5-one
- 1H-Pyrrolo[1,2-a][1,4]diazepine, octahydro-4,4-dimethyl-
Uniqueness: Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione is unique due to its specific ring structure and the presence of both pyrrolo and diazepine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, making it a subject of interest for researchers exploring new therapeutic agents. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H12N2O2. Its structure consists of a fused pyrrolo and diazepine ring system, which contributes to its biological activity. The compound is characterized by its ability to interact with various biological targets due to its unique ring configuration.
The mechanism of action for this compound involves interactions with specific enzymes or receptors. The compound's structure allows it to fit into active sites or binding pockets of target molecules, modulating their activity. This can lead to various biological effects depending on the specific target and context of use.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, studies have shown that certain derivatives demonstrate significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Several studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of signaling pathways involved in cell survival and death.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research suggests that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's.
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The results indicate that the compound exhibits stronger activity against Staphylococcus aureus compared to other tested strains.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that this compound induces apoptosis at concentrations ranging from 50 to 200 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.
Concentration (µM) | % Apoptosis |
---|---|
50 | 15 |
100 | 30 |
200 | 60 |
These findings suggest a dose-dependent increase in apoptotic activity.
Properties
IUPAC Name |
3,4,7,8,9,9a-hexahydro-2H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7-3-4-9-8(12)6-2-1-5-10(6)7/h6H,1-5H2,(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSUXHRSHLSJKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCCC(=O)N2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.